molecular formula C12H12N2O B8159834 1-Cyclopropyl-3-(4-ethynylphenyl)urea

1-Cyclopropyl-3-(4-ethynylphenyl)urea

Cat. No.: B8159834
M. Wt: 200.24 g/mol
InChI Key: IOBNZYZZAAQVNK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-ethynylphenyl)urea is a synthetic urea derivative characterized by a cyclopropyl group attached to one nitrogen atom of the urea moiety and a 4-ethynylphenyl substituent on the other nitrogen. Urea derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and modulation of ion channels . The cyclopropyl group enhances metabolic stability and influences conformational rigidity, while the ethynyl substituent introduces a linear, electron-withdrawing sp-hybridized carbon system. This structural combination may confer unique reactivity (e.g., via click chemistry) or binding affinity compared to analogs with bulkier or electron-donating groups.

Properties

IUPAC Name

1-cyclopropyl-3-(4-ethynylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)13-12(15)14-11-7-8-11/h1,3-6,11H,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBNZYZZAAQVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-ethynylphenyl)urea typically involves the reaction of cyclopropyl isocyanate with 4-ethynylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropyl isocyanate+4-ethynylanilineThis compound\text{Cyclopropyl isocyanate} + \text{4-ethynylaniline} \rightarrow \text{this compound} Cyclopropyl isocyanate+4-ethynylaniline→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-ethynylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(4-ethynylphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-ethynylphenyl)urea involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 1-cyclopropyl-3-(4-ethynylphenyl)urea to analogous cyclopropyl-urea derivatives, focusing on synthesis, structural features, and biological activities.

Structural and Substituent Variations
Compound Name Substituents Key Structural Features Biological Target/Activity Reference
1-Cyclopropyl-3-(5-nitrothiazol-2-yl)urea 5-nitrothiazole Nitro group (electron-withdrawing), thiazole Antimicrobial potential
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 2-fluoro-4-iodophenyl Halogen substituents (F, I) Undisclosed (commercially available)
AT9283 (1-Cyclopropyl-3-(3-(5-morpholinomethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)urea Benzimidazole-pyrazole core Morpholinomethyl group, heterocyclic system Syk kinase inhibitor (anti-allergic)
Z2171315755 (1-Cyclopropyl-3-(6-(dimethylamino)pyrimidin-4-yl)-1-(3,4-dimethylbenzyl)urea) Pyrimidine, dimethylbenzyl Basic pyrimidine, lipophilic benzyl group CFTR modulator

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , ethynyl in the target compound) may enhance binding to electrophilic regions in biological targets.
  • Halogenated analogs (e.g., ) could exhibit improved lipophilicity and membrane permeability.
  • Heterocyclic systems (e.g., benzimidazole in AT9283 ) are critical for kinase inhibition, suggesting the target compound’s ethynyl group might need complementary pharmacophores for similar activity.
Physicochemical and Spectral Data
  • IR Spectroscopy : Urea carbonyl stretches appear near 1684 cm⁻¹ (e.g., ). Ethynyl groups would show distinct C≡C stretches (~2100 cm⁻¹) and ≡C-H stretches (~3300 cm⁻¹), absent in analogs like .
  • Mass Spectrometry : HR-ESI-MS for Z2171315755 ([M+H]⁺ = 340.2130 ) aligns with its molecular formula. The target compound’s mass would differ significantly due to the ethynyl group.

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